2-Hydroxy-4-methylpentan-3-one 2-Hydroxy-4-methylpentan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14236415
InChI: InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

2-Hydroxy-4-methylpentan-3-one

CAS No.:

Cat. No.: VC14236415

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-methylpentan-3-one -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 2-hydroxy-4-methylpentan-3-one
Standard InChI InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3
Standard InChI Key JZFRZJUXMOAVFU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(C)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Hydroxy-4-methylpentan-3-one (CAS: 52279-27-3 ) features a pentan-3-one skeleton substituted with a hydroxyl group at carbon 2 and a methyl group at carbon 4. The IUPAC name reflects this arrangement, distinguishing it from the isomer 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol; CAS: 123-42-2 ). The structural formula is:
HOCH2C(O)CH(CH3)CH2CH3\text{HOCH}_2\text{C(O)CH(CH}_3\text{)CH}_2\text{CH}_3

Chirality and Stereochemistry

The compound exhibits chirality at carbon 2, yielding enantiomers such as (2S)-2-hydroxy-4-methylpentan-3-one. Stereochemical purity influences biological interactions, as enantiomers may bind differentially to enzymes or receptors.

Synthesis and Industrial Production

Synthetic Pathways

Common methods include:

  • Aldol Condensation: Base-catalyzed reaction of acetone under controlled conditions.

  • Oxidation of Alcohols: Selective oxidation of 4-methylpentan-2-ol using catalysts like Jones reagent.

Optimization Parameters

Yield and purity depend on temperature (typically 50–80°C), pressure, and catalyst selection (e.g., NaOH or heterogeneous catalysts). Industrial-scale production emphasizes cost efficiency and minimal byproduct formation.

Physicochemical Properties

PropertyValueSource
Molecular Weight116.16 g/mol
Boiling Point160–165°C (est.)
Flash Point50°C (flammable liquid)
SolubilityMiscible with polar solvents

The compound’s hydroxyl and ketone groups enable hydrogen bonding, influencing solubility and reactivity.

Biological and Toxicological Profile

Metabolic Pathways

As a primary metabolite of MIBK, 2-Hydroxy-4-methylpentan-3-one is detected in blood and brain tissues following MIBK exposure . Its rapid formation underscores its role in toxicokinetic studies.

Acute Toxicity

  • Oral LD₅₀: 2,520–4,000 mg/kg (rats) .

  • Dermal LD₅₀: 13,630 mg/kg (rabbits) .

  • Inhalation LC₅₀: 4.494 mg/L (rats) .

Genotoxicity and Carcinogenicity

Industrial Applications

Solvent and Intermediate

Used in coatings, adhesives, and pharmaceutical synthesis due to its ketone reactivity and solubility profile .

Precursor for Bioactive Molecules

Derivatization reactions yield compounds with antimicrobial and anti-inflammatory properties.

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